

An In-depth Technical Guide to the Solubility of Metol in Organic Solvents

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Compound of Interest

Compound Name: *Metol*

Cat. No.: *B052040*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Metol** (p-methylaminophenol sulfate) in various organic solvents. This information is critical for a wide range of applications, including formulation development, purification processes, and analytical method development in the pharmaceutical and chemical industries.

Core Data: Metol Solubility

Metol, a sulfate salt of N-methylaminophenol, exhibits distinct solubility characteristics that are crucial for its handling and application. The following table summarizes the available quantitative and qualitative solubility data for **Metol** in a selection of organic solvents.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	50 g/L[1]	20	Soluble[1][2]
Ethanol	C ₂ H ₅ OH	< 1% (w/v)[3]	23	Slightly soluble[1][4]
Methanol	CH ₃ OH	Slightly soluble[1]	-	Solubility increases with heat
Diethyl Ether	(C ₂ H ₅) ₂ O	Insoluble[1]	-	
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Slightly soluble	-	

It is important to note that precise quantitative solubility data for **Metol** in a wide range of organic solvents is not extensively published in readily available literature. The provided data is based on available safety data sheets and regulatory documents. For specific applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of Metol Solubility

For researchers requiring precise solubility data, a gravimetric method is a reliable and accurate approach. The following protocol provides a detailed methodology for determining the solubility of **Metol** in a specific organic solvent.

Gravimetric Determination of Solubility

This method involves preparing a saturated solution of **Metol** in the solvent of interest, separating the dissolved solute from the undissolved solid, and then quantifying the dissolved amount by evaporating the solvent and weighing the residue.

Apparatus and Materials:

- Analytical balance
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
- Volumetric flasks
- Pipettes
- Oven
- Desiccator
- **Metol** (p-methylaminophenol sulfate) of known purity
- Selected organic solvent(s)

Procedure:

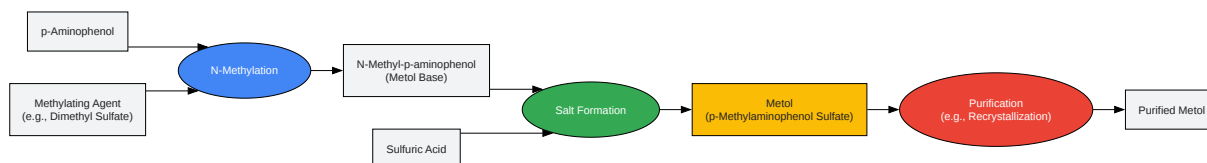
- Preparation of Saturated Solution:
 - Add an excess amount of **Metol** to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
 - Place the container in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the dissolution rate of **Metol**. It is advisable to determine the time to equilibrium in preliminary experiments.
- Separation of Dissolved and Undissolved Solute:
 - Once equilibrium is achieved, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent

precipitation or further dissolution.

- Immediately filter the withdrawn aliquot using a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.
- Quantification of Dissolved Solute:
 - Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.
 - Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the decomposition point of **Metol** (approximately 260°C^[1]) should be used.
 - Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the **Metol** (e.g., 60-80°C).
 - Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
 - Repeat the drying and weighing steps until a constant weight is achieved.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula: Solubility (g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

Visualization of Metol Synthesis Workflow

The industrial synthesis of **Metol** typically involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid. This process is designed to be scalable, safe, and cost-effective.^[2] The following diagram illustrates the key steps in this synthesis workflow.



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Caption: Workflow for the synthesis of **Metol**.

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